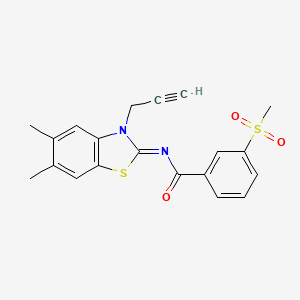

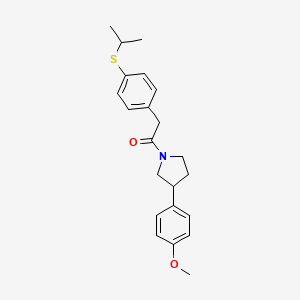

N-(5,6-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

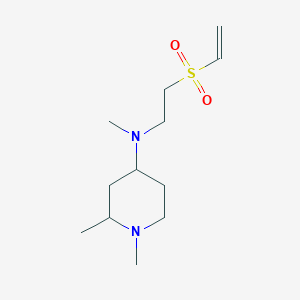

The compound appears to be a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The specific compound mentioned includes additional functional groups such as methylsulfonyl and dimethyl groups, as well as a prop-2-ynyl group, which suggests a complex molecular structure with potential biological activity.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, a halogen-bond promoted ring-opening methylation of benzothiazoles has been developed using dimethyl sulphite as a methylating reagent in the presence of a base, which could be a potential step in the synthesis of the compound . Additionally, the synthesis of N-substituted benzamides, which are structurally related to the compound, has been described, indicating that similar synthetic strategies could be applicable .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex, and the presence of various substituents can significantly affect their properties. For example, the X-ray molecular structure of a related compound, N-(4-dimethylamino-5-methyl-2-oxo-5-phenyl-5H-1,2λ^6,3-oxathiazol-2-ylidene)benzamide, has been determined, providing insights into the molecular conformation and electronic distribution .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. Substitution reactions with nucleophilic anionic reagents have been studied, which could be relevant for further functionalization of the compound . Moreover, the reactivity of N-sulfonylamines with azirines leading to the formation of thiadiazoles, oxathiazoles, and acrylamidines has been reported, which could be related to the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by their molecular structure. The pKa determination of similar compounds has been conducted, which is crucial for understanding their behavior in different pH environments . The antiproliferative activity of a series of N-1,3-benzothiazol-2-ylbenzamide derivatives has been evaluated, suggesting potential biological applications of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

N-(5,6-Dimethyl-3-Prop-2-ynyl-1,3-Benzothiazol-2-ylidene)-3-Methylsulfonylbenzamide and related compounds have been utilized in the synthesis of novel heterocyclic compounds. For instance, Darweesh et al. (2016) describe the microwave-mediated synthesis of benzothiazole-based heterocycles, highlighting the role of similar compounds as building blocks in the creation of diverse chemical structures such as pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives (Darweesh, Mekky, Salman, & Farag, 2016).

Duckworth et al. (1996) explored the co-cyclization of nitrogen-containing acetylenes, including compounds structurally similar to N-(5,6-Dimethyl-3-Prop-2-ynyl-1,3-Benzothiazol-2-ylidene)-3-Methylsulfonylbenzamide, to produce various heterocyclic compounds like aminoindane and isoindolinone derivatives (Duckworth, Lee-Wong, Slawin, Smith, & Williams, 1996).

Antioxidant and Antibacterial Activities

- Ahmad et al. (2010) synthesized a series of compounds related to N-(5,6-Dimethyl-3-Prop-2-ynyl-1,3-Benzothiazol-2-ylidene)-3-Methylsulfonylbenzamide, demonstrating their potential as antioxidants and antibacterial agents. These compounds were developed from commercially available saccharine and exhibited promising biological activities (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).

Antiproliferative Activity

- Corbo et al. (2016) researched a series of N-1,3-Benzothiazol-2-ylbenzamide derivatives, closely related to the compound , for their antiproliferative activity on cancer cell lines. These compounds were found to be effective in inhibiting cell growth, particularly against liver hepatocellular carcinoma and breast cancer cell lines (Corbo, Carocci, Armenise, De Laurentis, Laghezza, Loiodice, Ancona, Muraglia, Pagliarulo, Franchini, & Catalano, 2016).

Corrosion Inhibition

- Hu et al. (2016) conducted studies on benzothiazole derivatives, including those structurally similar to N-(5,6-Dimethyl-3-Prop-2-ynyl-1,3-Benzothiazol-2-ylidene)-3-Methylsulfonylbenzamide, as corrosion inhibitors for carbon steel in acidic environments. They found that these compounds provided effective protection against steel corrosion, highlighting their potential in industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Propiedades

IUPAC Name |

N-(5,6-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c1-5-9-22-17-10-13(2)14(3)11-18(17)26-20(22)21-19(23)15-7-6-8-16(12-15)27(4,24)25/h1,6-8,10-12H,9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIWWXQJMHUGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)N2CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]imino]-6-fluorochromene-3-carbaldehyde](/img/structure/B2546345.png)

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2546346.png)

![7-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2546350.png)